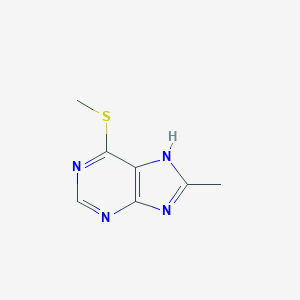
Purine, 8-methyl-6-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purine, 8-methyl-6-(methylthio)-, also known as Purine, 8-methyl-6-(methylthio)-, is a useful research compound. Its molecular formula is C7H8N4S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
The exact mass of the compound Purine, 8-methyl-6-(methylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Purine, 8-methyl-6-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Purine, 8-methyl-6-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Overview
Purine derivatives, including 8-methyl-6-(methylthio)-, have been extensively studied for their anticancer properties. Research indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- A study synthesized novel 2,6,9-trisubstituted purine derivatives and tested them against seven cancer cell lines. Among these, compound 7h demonstrated significant potency and selectivity compared to cisplatin, a commonly used chemotherapeutic agent. It induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 cells .
- Another investigation focused on thiosubstituted purines, revealing that certain derivatives displayed high toxicity against K-562 cells (a human chronic myelogenous leukemia cell line), comparable to established drugs like 6-mercaptopurine .
Immunosuppressive Properties
Clinical Applications
Purine derivatives like 6-mercaptopurine are widely utilized as immunosuppressive agents in treating autoimmune diseases:
- They are effective in managing conditions such as rheumatoid arthritis and inflammatory bowel diseases due to their ability to inhibit lymphocyte proliferation .
- The immunosuppressive effects are beneficial in preventing organ transplant rejection and treating chronic inflammatory conditions.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 8-methyl-6-(methylthio)-purine involves various chemical reactions that modify the purine structure:
- Recent advancements have led to the development of new thiopurine derivatives through S-amination reactions and oxidation processes, yielding compounds with enhanced biological activity .
Research Findings Summary Table
特性
CAS番号 |
1008-51-1 |
|---|---|
分子式 |
C7H8N4S |
分子量 |
180.23 g/mol |
IUPAC名 |
8-methyl-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C7H8N4S/c1-4-10-5-6(11-4)8-3-9-7(5)12-2/h3H,1-2H3,(H,8,9,10,11) |
InChIキー |
OWKGASBQRLTGJX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C(=NC=N2)SC |
正規SMILES |
CC1=NC2=C(N1)C(=NC=N2)SC |
Key on ui other cas no. |
1008-51-1 |
同義語 |
8-Methyl-6-(methylthio)-1H-purine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















